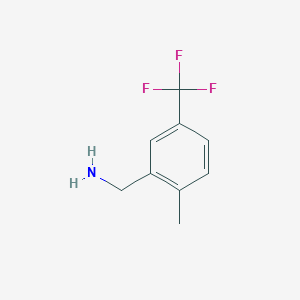

![molecular formula C11H8O4S B1340092 [(2-Formyl-1-benzofuran-3-yl)thio]acetic acid CAS No. 41872-96-2](/img/structure/B1340092.png)

[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

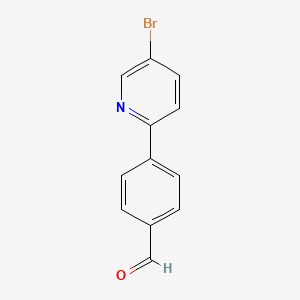

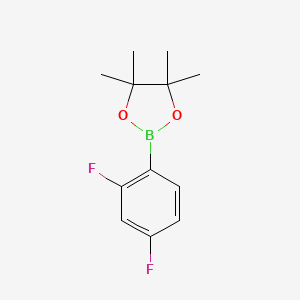

“[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid” is a chemical compound with the molecular formula C11H8O4S and a molecular weight of 236.24 . It is also known by its CAS number 41872-96-2 .

Synthesis Analysis

While specific synthesis methods for “[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid” were not found, benzofuran derivatives have been synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of “[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid” consists of a benzofuran ring attached to a formyl group and a thioacetic acid group . The exact structure can be found in the MOL file with the MDL Number MFCD14281645 .Physical And Chemical Properties Analysis

“[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid” has a melting point of 137-137.5 °C and a predicted boiling point of 436.3±40.0 °C . Its predicted density is 1.46±0.1 g/cm3, and it has a predicted pKa of 3.35±0.10 .Applications De Recherche Scientifique

Anticancer Therapeutic Potential

- Scientific Field : Oncology .

- Application Summary : Benzofuran scaffolds have shown significant potential in the development of anticancer drugs . They have unique therapeutic potentials and are involved in various clinical drugs .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, the general process involves testing the inhibitory potency of such benzofurans against a panel of human cancer cell lines .

- Results or Outcomes : The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .

Synthesis of Natural Products

- Scientific Field : Organic Chemistry .

- Application Summary : Benzofuran rings are a key component in the total synthesis of several natural products .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, the general process involves the synthesis of complex structures bearing at least one benzofuran .

- Results or Outcomes : The synthesis of these natural products has attracted much attention from synthetic organic chemists due to their various biological activities .

Antiviral Therapeutic Potential

- Scientific Field : Virology .

- Application Summary : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, the general process involves testing the inhibitory potency of such benzofurans against the hepatitis C virus .

- Results or Outcomes : The reported results confirmed the extraordinary inhibitory potency of such benzofurans against the hepatitis C virus .

Anticancer Drug Research

- Scientific Field : Oncology .

- Application Summary : Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, the general process involves testing the inhibitory potency of such benzofurans against a panel of human cancer cell lines .

- Results or Outcomes : The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines .

Glucose-Dependent Insulinotropic Agent

- Scientific Field : Endocrinology .

- Application Summary : Optimization of (2,3-Dihydro-1-Benzofuran-3-yl)acetic Acids led to the discovery of a non-free fatty acid-like, highly bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, the general process involves testing the insulinotropic potency of such benzofurans .

- Results or Outcomes : The reported results confirmed the extraordinary insulinotropic potency of such benzofurans .

Antimicrobial Agents

- Scientific Field : Microbiology .

- Application Summary : Benzofuran derivatives are emerging as important scaffolds for the development of antimicrobial agents .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, the general process involves testing the inhibitory potency of such benzofurans against various types of microbes .

- Results or Outcomes : The reported results confirmed the extraordinary inhibitory potency of such benzofurans against various types of microbes .

Orientations Futures

The future directions for “[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Given the biological activities of benzofuran compounds, these substances could serve as potential natural drug lead compounds .

Propriétés

IUPAC Name |

2-[(2-formyl-1-benzofuran-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4S/c12-5-9-11(16-6-10(13)14)7-3-1-2-4-8(7)15-9/h1-5H,6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELFCJVKECHRLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C=O)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B1340022.png)

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1340031.png)